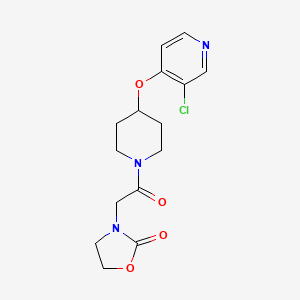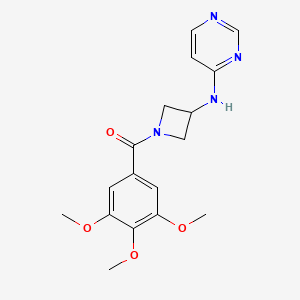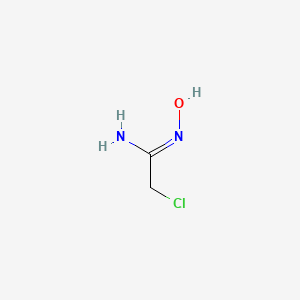
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C30H24ClN3O3 and its molecular weight is 509.99. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition : Studies like the one on Almorexant, a dual orexin receptor antagonist, highlight the importance of understanding the metabolic pathways and resulting metabolites of pharmacological compounds in humans. The comprehensive metabolic profiling aids in predicting drug behavior, including absorption, metabolism, elimination, and potential interactions, which is crucial for drug development and safety assessments (Dingemanse et al., 2013).
Pharmacokinetics : Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, underscores the significance of studying the pharmacokinetics for new drugs. Understanding the disposition, metabolism, and elimination of drugs can inform dosage recommendations, identify potential side effects, and guide therapeutic use (Renzulli et al., 2011).
Clinical Pharmacology : Clinical trials, such as those evaluating the safety and efficacy of new muscle relaxants or antimalarial drugs, are essential for confirming the therapeutic potential of new chemical entities. These studies help determine the optimal dosing regimens, evaluate drug interactions, and assess the balance between efficacy and safety (Basta et al., 1988).
Toxicology : Understanding the toxicological profile of compounds, including potential cardiotoxicity or hepatotoxicity, is crucial for evaluating the safety of new drugs. Studies investigating the toxic effects of compounds provide valuable data for risk assessment and help in designing safer drugs (Joyce et al., 2013).
Bioavailability and Pharmacodynamics : Research into the bioavailability and pharmacodynamics of compounds, such as those found in Artichoke leaf extracts, illustrates the need to understand how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for optimizing therapeutic effects and minimizing adverse reactions (Wittemer et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid to form the intermediate, which is then coupled with 4-aminobenzophenone to obtain the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "4-aminobenzophenone", "m-toluidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "3-chlorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in N,N-dimethylformamide and triethylamine is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to obtain the intermediate product.", "Step 2: Synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide", "4-aminobenzophenone is dissolved in acetic anhydride and cooled to 0°C. To this, a solution of the intermediate product obtained in step 1 in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried. The product is then coupled with m-toluidine in the presence of sodium bicarbonate and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with water, and dried to obtain the final product." ] } | |
Número CAS |
1223957-76-3 |
Nombre del producto |
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide |
Fórmula molecular |
C30H24ClN3O3 |
Peso molecular |
509.99 |
Nombre IUPAC |
2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C30H24ClN3O3/c1-20-6-4-9-24(16-20)32-28(35)18-21-12-14-25(15-13-21)34-29(36)26-10-2-3-11-27(26)33(30(34)37)19-22-7-5-8-23(31)17-22/h2-17H,18-19H2,1H3,(H,32,35) |
Clave InChI |
RVDKXOJZHHVYSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)